![molecular formula C19H17NO B3172527 2-([1,1'-Biphenyl]-2-yloxy)-4-methylaniline CAS No. 946728-86-5](/img/structure/B3172527.png)
2-([1,1'-Biphenyl]-2-yloxy)-4-methylaniline
Vue d'ensemble
Description
2-([1,1'-Biphenyl]-2-yloxy)-4-methylaniline, also known as 2-BOMA, is an organic molecule that has been widely studied for its potential applications in scientific research. It is a derivative of aniline, a compound that is used in a variety of industries, including pharmaceuticals, plastics, and dyes. 2-BOMA is an aromatic compound that can be synthesized in the laboratory and has been found to have a range of properties that make it useful in scientific research.
Applications De Recherche Scientifique
Catalysis in Organic Synthesis
2-([1,1'-Biphenyl]-2-yloxy)-4-methylaniline derivatives are explored for their potential in catalyzing organic synthesis reactions. For instance, bulky dibenzhydryl derivatives of 4-methylaniline have been employed in the formation of Schiff base complexes with metals like Pd(II), Cu(II), and Co(II). These complexes demonstrate efficiency as catalysts in Suzuki coupling reactions and the oxidation of secondary alcohols. The structural characterization of these ligands and complexes, accomplished through a variety of spectroscopic and analytical techniques, underpins their catalytic action in these significant organic transformations (Saxena & Murugavel, 2017).
Inhibition of Tyrosinase Activity
Biphenyl-based compounds, including those related to this compound, have shown promising results as tyrosinase inhibitors. This is crucial for the clinical treatment of conditions like hypertension and inflammation. The synthesis and structural elucidation of novel biphenyl ester derivatives have revealed significant anti-tyrosinase activities, comparable to standard inhibitors like kojic acid. These findings are supported by crystallographic and molecular docking studies, highlighting the potential pharmaceutical applications of these compounds (Kwong et al., 2017).
Development of Liquid Crystal Materials
Research into the development of new liquid crystal materials also involves derivatives of this compound. The synthesis of compounds with specific structural features, such as pyridine and biphenyl units, has led to the creation of highly transparent polyimides. These materials exhibit desirable thermal, mechanical, and optical properties, making them suitable for advanced applications in electronic and photonic devices. The exploration of their solubility, crystal structure, and optical characteristics provides insights into the design of next-generation liquid crystal materials (Guan et al., 2015).
Exploration of Molecular Structures and Docking Studies
Molecular structures and docking studies of biphenyl derivatives, including those akin to this compound, have been conducted to understand their bioactive potential. These studies involve conformational analysis, quantum descriptor evaluations, and the investigation of intermolecular interactions. By examining the optimized geometry, spectroscopic behavior, and chemical reactivity of these compounds, researchers can gain valuable insights into their pharmacological applications and interaction mechanisms with biological targets (Mary et al., 2020).
Mécanisme D'action
Target of Action
Biphenyl derivatives have been found to inhibit pd-1/pd-l1, which are key immune checkpoints . These immune checkpoints play a crucial role in regulating the immune system’s response, making them a significant target in cancer immunotherapy .
Mode of Action
It can be inferred from related compounds that it may interact with its targets (like pd-1/pd-l1) to block the immune checkpoints, thereby enhancing the immune system’s ability to attack cancer cells .
Biochemical Pathways
Related biphenyl compounds have been found to be involved in the protocatechuate (pca) 4,5-cleavage pathway or multiple 3-o-methylgallate (3mga) catabolic pathways . These pathways are involved in the degradation of lignin-derived aromatic compounds .
Pharmacokinetics
Biphenyl derivatives are known for their oral bioavailability, high tumor penetration, and better pharmacokinetic properties . These properties suggest that 2-([1,1’-Biphenyl]-2-yloxy)-4-methylaniline may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
Based on the known action of related biphenyl derivatives, it can be inferred that the compound may enhance the immune system’s ability to attack cancer cells by blocking immune checkpoints .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets.
Propriétés
IUPAC Name |
4-methyl-2-(2-phenylphenoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c1-14-11-12-17(20)19(13-14)21-18-10-6-5-9-16(18)15-7-3-2-4-8-15/h2-13H,20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHPKCODMBQJNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OC2=CC=CC=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401242483 | |
| Record name | 2-([1,1′-Biphenyl]-2-yloxy)-4-methylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401242483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
946728-86-5 | |
| Record name | 2-([1,1′-Biphenyl]-2-yloxy)-4-methylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946728-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-([1,1′-Biphenyl]-2-yloxy)-4-methylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401242483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



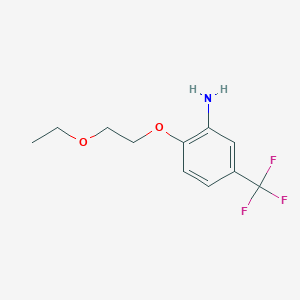

![Methyl 4-[2-amino-4-(trifluoromethyl)phenoxy]-benzoate](/img/structure/B3172458.png)

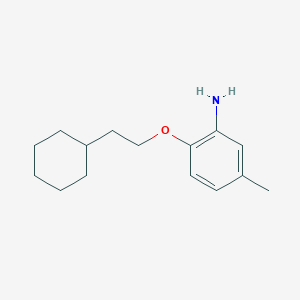

![5-Methyl-2-[4-(tert-pentyl)phenoxy]aniline](/img/structure/B3172497.png)
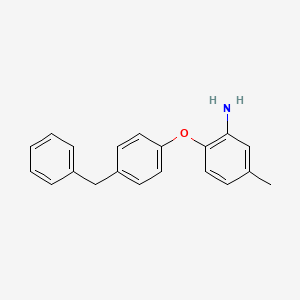
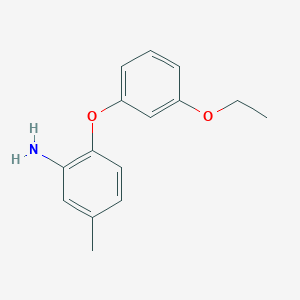
![N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine](/img/structure/B3172508.png)

![N-[2-(2-Amino-5-methylphenoxy)ethyl]-N-methyl-N-phenylamine](/img/structure/B3172519.png)
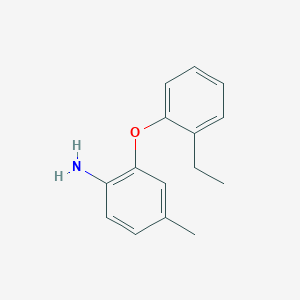
![2-[3-(Tert-butyl)phenoxy]-4-methylphenylamine](/img/structure/B3172541.png)